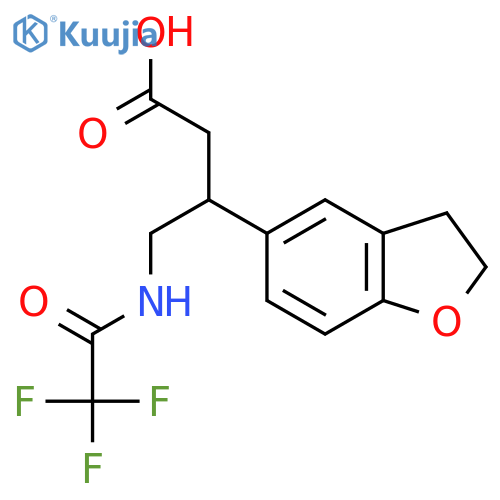

Cas no 2680725-50-0 (3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid)

3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid

- 2680725-50-0

- EN300-28293318

- 3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid

-

- インチ: 1S/C14H14F3NO4/c15-14(16,17)13(21)18-7-10(6-12(19)20)8-1-2-11-9(5-8)3-4-22-11/h1-2,5,10H,3-4,6-7H2,(H,18,21)(H,19,20)

- InChIKey: PNNBAKKLTGIZQT-UHFFFAOYSA-N

- ほほえんだ: FC(C(NCC(CC(=O)O)C1C=CC2=C(CCO2)C=1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 317.08749241g/mol

- どういたいしつりょう: 317.08749241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28293318-0.05g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28293318-0.1g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28293318-10.0g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28293318-2.5g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-28293318-1.0g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28293318-5.0g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28293318-0.5g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-28293318-0.25g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28293318-10g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 10g |

$3622.0 | 2023-09-08 | ||

| Enamine | EN300-28293318-1g |

3-(2,3-dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid |

2680725-50-0 | 1g |

$842.0 | 2023-09-08 |

3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acidに関する追加情報

3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid, identified by the CAS number NO. 2680725-50-0, is a highly specialized organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structural features, which include a benzofuran moiety and a trifluoroacetamide group. These functional groups contribute to its diverse chemical properties and make it an intriguing subject for scientific research.

Recent studies have highlighted the importance of benzofuran derivatives in drug discovery. The benzofuran ring system in this compound is known for its ability to participate in various bioactive interactions, making it a valuable component in the development of novel therapeutic agents. For instance, researchers have explored the role of benzofuran-containing compounds in modulating enzyme activity and targeting specific cellular pathways. These findings underscore the potential of 3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid as a lead compound for drug development.

The trifluoroacetamide group attached to the butanoic acid backbone introduces additional functionality to this molecule. Trifluoroacetyl groups are known for their electron-withdrawing properties, which can enhance the stability and reactivity of the compound. This feature makes it particularly useful in peptide synthesis and as a component in bioactive molecules. Recent advancements in peptide chemistry have demonstrated the versatility of trifluoroacetamide-containing compounds in creating stable and bioavailable drug candidates.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The construction of the benzofuran ring typically involves cyclization reactions using appropriate precursors. The introduction of the trifluoroacetamide group can be achieved through acylation reactions under controlled conditions. These synthetic methods are well-documented in the literature and provide a robust framework for scaling up production if required.

The structural complexity of 3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid also makes it an attractive candidate for studying molecular recognition and binding interactions. Computational studies have shown that this compound has the potential to interact with various biological targets, including enzymes and receptors. Such interactions could be exploited to design drugs with high specificity and efficacy.

Furthermore, recent research has focused on the pharmacokinetic properties of this compound. Studies indicate that its unique structure may influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for evaluating its suitability as a drug candidate and optimizing its therapeutic potential.

In conclusion, 3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid represents a promising molecule with diverse applications in organic chemistry and pharmacology. Its distinctive structural features and functional groups make it an excellent platform for exploring new chemical entities with therapeutic potential. As research continues to uncover its properties and applications, this compound is poised to play a significant role in advancing drug discovery and development.

2680725-50-0 (3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid) 関連製品

- 1607590-84-0(tert-Butyl N-(3-formylcyclohexyl)carbamate)

- 1351608-21-3(6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide)

- 127958-68-3(2-(3-Acetamidopropoxy)acetic acid)

- 923107-39-5(1-4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-(2-methylphenoxy)ethan-1-one)

- 91900-26-4(4-ethoxy-3-methylbenzoyl Chloride)

- 2680812-63-7(1-Acetyl-6,6-dimethylpiperidine-3-carboxylic acid)

- 1537722-81-8(3-(Methanesulfinylmethyl)azetidine)

- 1851604-82-4(3-Bromo-1-butyl-1H-pyrazole)

- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)

- 38861-78-8(4-Isobutylacetophenone)